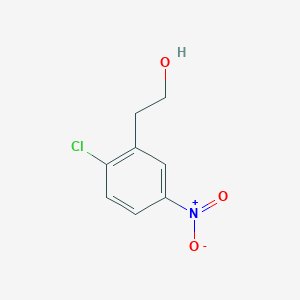

2-Chloro-5-nitrobenzeneethanol

Description

Contextualization within Halogenated Nitroaromatic and Phenylethanol Chemical Space

The chemical identity of 2-Chloro-5-nitrobenzeneethanol is best understood by considering its constituent parts. It belongs to the broad categories of halogenated nitroaromatic compounds and phenylethanol derivatives.

Halogenated Nitroaromatic Compounds: This class of compounds is characterized by an aromatic ring bearing both a halogen and a nitro group. nih.gov The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the halogen, significantly influences the reactivity of the aromatic ring. nih.govpressbooks.pub These compounds are resistant to oxidative degradation but are susceptible to nucleophilic aromatic substitution. nih.gov The nitro group deactivates the ring towards electrophilic substitution, directing incoming groups to the meta position. nih.gov Halogenated nitroaromatics are crucial intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. nih.gov Their unique electronic properties also make them subjects of interest in materials science, for example, in the development of fluorescent probes for detecting explosives. tandfonline.com

Phenylethanol Derivatives: Phenylethanols are compounds containing a C₆H₅CH₂CH₂OH core structure. They are significant precursors in organic synthesis. For instance, 1-phenylethanol (B42297) is a key starting material for synthesizing various N-benzylacetamides and certain quinolines. sigmaaldrich.com The hydroxyl group can direct cyclization reactions, and the aromatic ring can be functionalized in numerous ways. sigmaaldrich.com Research into phenylethanol derivatives is active, with studies exploring their use as non-pyranose galactose-mimicking inhibitors and in the creation of novel pest control agents. sioc-journal.cnlu.se The synthesis of optically active 2-amino-1-phenylethanol (B123470) derivatives, in particular, has been a focus due to their importance in pharmaceuticals. researchgate.net

This compound combines these features, presenting a molecule with a reactive hydroxyl group, a deactivating and directing nitro group, and a halogen atom that can serve as a leaving group or a site for further modification.

Academic Significance and Research Trajectory of Substituted Benzeneethanol Derivatives

The academic interest in substituted benzeneethanol derivatives is driven by their utility as versatile building blocks in organic synthesis and their presence in biologically active molecules. The functional groups on the benzene (B151609) ring and the ethanol (B145695) side chain can be independently or concertedly manipulated to create complex molecular architectures.

Research has demonstrated the broad applicability of these derivatives:

Asymmetric Synthesis: Significant effort has been dedicated to the enantioselective synthesis of phenylethanol derivatives, particularly those with amino groups, to produce chiral molecules for the pharmaceutical industry. researchgate.net

Catalysis: The hydroxyl group of the phenylethanol moiety can be used to direct metal-catalyzed reactions, enabling regioselective functionalization of the molecule. sigmaaldrich.com

Bioactive Molecules: By modifying the substituents, researchers have designed phenylethanol derivatives with specific biological activities, such as insect repellents and attractants. sioc-journal.cn A 2024 study, for example, detailed the synthesis of phenylethanol esters with monoterpenoid fragments as potential aphid control agents. sioc-journal.cn

The trajectory of research in this area points towards the development of more sustainable and efficient synthetic methods. This includes the use of novel catalysts to improve reaction yields and selectivity, and the functionalization of these derivatives to create materials with specific electronic or biological properties. acs.orgresearchgate.net

Overview of Current Research Challenges and Opportunities for this compound

While specific research on this compound is not widely published, the challenges and opportunities associated with its chemical class can be inferred.

Challenges:

Selective Synthesis: A primary challenge in the synthesis of polysubstituted aromatic compounds is achieving the desired isomer with high purity. For example, the nitration of o-chlorobenzoic acid, a related starting material, often yields a mixture of isomers that are difficult to separate. google.com Synthesizing this compound would likely require a carefully planned multi-step route to ensure the correct placement of the three different substituents.

Functional Group Compatibility: The presence of multiple reactive sites—the nitro group, the chloro group, and the hydroxyl group—can complicate synthetic transformations. orgsyn.org For instance, reactions intended to modify the hydroxyl group could be affected by the strongly electron-withdrawing nitro group, or reagents might react with the chloro or nitro substituents. The addition of organometallic reagents to similar nitro-substituted aldehydes can lead to complex product mixtures. orgsyn.org

Recalcitrance to Degradation: Nitroaromatic compounds are known for their resistance to biodegradation, which can pose environmental concerns. nih.gov

Opportunities:

Intermediate for Novel Compounds: The trifunctional nature of this compound makes it a potentially valuable intermediate. The nitro group can be reduced to an amine, the chloro group can be displaced via nucleophilic substitution, and the alcohol can be oxidized or esterified. This opens pathways to a wide array of more complex molecules, such as novel dyes, pharmaceutical precursors, or materials for molecular imaging. nih.govnih.gov

Probing Reaction Mechanisms: The specific arrangement of the substituents could be used to study the electronic effects on reaction mechanisms. For example, it could serve as a substrate to investigate the interplay between directing groups in nucleophilic aromatic substitution or in reactions involving the side chain.

Development of Sustainable Synthetic Routes: The challenges in synthesizing compounds like this compound create an opportunity for the development of greener and more atom-economical synthetic methodologies. researchgate.net This could involve exploring novel catalytic systems that offer higher selectivity and yield under milder conditions. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

219712-64-8 |

|---|---|

Molecular Formula |

C8H8ClNO3 |

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-(2-chloro-5-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8ClNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2 |

InChI Key |

WGJHVDTUYMOHNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCO)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 5 Nitrobenzeneethanol

Chemo- and Regioselective Synthesis Pathways

The precise construction of 2-chloro-5-nitrobenzeneethanol hinges on the ability to control the reactivity of a multifunctional precursor, selectively transforming specific sites while leaving others intact.

Directed Functionalization Strategies of Precursor Molecules

A primary route to this compound involves the selective reduction of the ketone functionality in 2-chloro-5-nitroacetophenone. This precursor can be synthesized through the Friedel-Crafts acylation of 2-chloronitrobenzene. The key challenge in this approach is the chemoselective reduction of the carbonyl group without affecting the nitro group.

Another viable strategy starts with 2-chloro-5-nitrobenzaldehyde (B167295). The introduction of the ethanol (B145695) moiety can be achieved through a Grignard reaction. The use of a methyl Grignard reagent (e.g., methylmagnesium bromide) allows for the formation of the secondary alcohol. orgsyn.org It is crucial to control the reaction conditions to prevent side reactions, such as the reduction of the nitro group. The organotitanium reagent CH₃Ti(O-i-Pr)₃ has been shown to react with high selectivity with aldehydes in the presence of nitro groups, offering a significant advantage over traditional Grignard reagents which can lead to complex product mixtures. orgsyn.org

A third approach involves the direct nitration of 2-chlorophenethyl alcohol. This electrophilic aromatic substitution must be carefully controlled to achieve the desired regioselectivity, directing the nitro group to the 5-position. The use of a mixture of concentrated nitric and sulfuric acids at low temperatures (0–5°C) is a common method for such transformations.

| Precursor Molecule | Reagents and Conditions | Product | Key Considerations |

| 2-Chloro-5-nitroacetophenone | Sodium borohydride (B1222165) (NaBH₄) in ethanol | This compound | Chemoselective reduction of the ketone. |

| 2-Chloro-5-nitrobenzaldehyde | Methylmagnesium bromide (CH₃MgBr) in THF | This compound | Potential for side reactions with the nitro group. orgsyn.org |

| 2-Chloro-5-nitrobenzaldehyde | CH₃Ti(O-i-Pr)₃ | This compound | High chemoselectivity for the aldehyde group. orgsyn.org |

| 2-Chlorophenethyl alcohol | Conc. HNO₃, Conc. H₂SO₄, 0-5°C | This compound | Regiocontrol of the nitration reaction. |

Catalytic Approaches in C-C and C-O Bond Formation for the Ethanol Moiety

Catalytic methods offer efficient and atom-economical routes for constructing the carbon-carbon and carbon-oxygen bonds of the ethanol side chain.

For the formation of the C-C bond, transition metal-catalyzed cross-coupling reactions represent a powerful tool. While not directly applied to this compound in the reviewed literature, the principles of reactions like the Suzuki-Miyaura coupling could be adapted. For instance, coupling of a protected 2-chloro-5-nitrobenzaldehyde with a methylboronic acid derivative could be envisioned.

More directly, catalytic C-C bond formation can be achieved through the Henry (nitroaldol) reaction. The reaction between an aldehyde and a nitroalkane, catalyzed by a base, forms a β-nitro alcohol. researchgate.net For the synthesis of this compound, this would involve reacting 2-chloro-5-nitrobenzaldehyde with nitromethane. Nanosized mesoporous CuMgAl ternary oxides have been shown to be highly efficient catalysts for this reaction under ultrasonic irradiation, offering excellent yields. nih.gov

The formation of the C-O bond is inherent in the reduction of the corresponding ketone or the addition to an aldehyde. However, catalytic transfer hydrogenation presents a sophisticated method for the reduction step. Ruthenium-catalyzed asymmetric transfer hydrogenation of α-ketoamines has been demonstrated, which could be conceptually applied to the reduction of 2-chloro-5-nitroacetophenone using a suitable catalyst and hydrogen donor. acs.org

| Reaction Type | Catalyst | Substrates | Product | Reported Yield |

| Henry (Nitroaldol) Reaction | Tetramethylethylenediamine (TMEDA) | Diverse aldehydes and nitromethane | β-nitro alkanols | 67-94% |

| Henry (Nitroaldol) Reaction | Nanosized mesoporous CuMgAl-I | 4-Nitrobenzaldehyde, Nitromethane | 2-Nitro-1-(4-nitrophenyl)ethanol | 99% (ultrasound) |

| Asymmetric Reduction | Candida zeylanoides P1 | 4-Nitroacetophenone | (S)-1-(4-Nitrophenyl)ethanol | 89% |

Stereoselective and Enantioselective Synthesis Considerations

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and agrochemicals. Biocatalysis offers a powerful tool for achieving high stereoselectivity.

The enantioselective reduction of prochiral ketones using alcohol dehydrogenases (ADHs) is a well-established method. jiangnan.edu.cn Whole cells of various microorganisms, such as Pichia glucozyma and Candida zeylanoides, have been successfully employed for the asymmetric reduction of aromatic ketones to the corresponding (S)-alcohols with high enantiomeric excess (ee). unimi.itresearchgate.net For instance, the bioreduction of 4-nitroacetophenone using Candida zeylanoides P1 yielded (S)-1-(4-nitrophenyl)ethanol with over 99% ee. researchgate.net A similar approach using a suitable ADH could be applied to the reduction of 2-chloro-5-nitroacetophenone to obtain either the (R)- or (S)-enantiomer of this compound.

Engineered ketoreductases (KREDs) have also been developed to enhance activity and stereoselectivity for specific substrates. rsc.org For example, variants of KREDs from Chryseobacterium sp. have been engineered for the stereoselective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, a precursor to the drug ticagrelor, achieving high conversion and enantioselectivity. rsc.org This highlights the potential for developing a tailored biocatalyst for the synthesis of chiral this compound.

Another strategy for obtaining chiral products is through the stereoselective ring-opening of a precursor epoxide. For instance, (2R)-2-(2-chloro-5-nitrophenyl)oxirane can be synthesized, and subsequent ring-opening reactions can be employed to introduce the desired functionality while retaining the stereochemistry.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Pichia glucozyma whole cells | Acetophenone (B1666503) | (S)-1-Phenylethanol | High |

| Candida zeylanoides P1 | 4-Nitroacetophenone | (S)-1-(4-Nitrophenyl)ethanol | >99% |

| Engineered KRED from Chryseobacterium sp. | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99% |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and improving the sustainability of chemical manufacturing.

Solvent-Free and Aqueous Media Reactions

Conducting reactions in the absence of conventional organic solvents or in aqueous media are key tenets of green chemistry.

Solvent-Free Synthesis: Several synthetic transformations relevant to the synthesis of this compound can be performed under solvent-free conditions. The reduction of nitroarenes to anilines, a potential subsequent step, has been achieved efficiently using sulfur in basic media or sodium borohydride in the presence of bis-thiourea complexes without a solvent. researchgate.net Mechanochemical methods, such as ball milling, have also been employed for the solvent-free Béchamp reduction of nitroarenes using zinc metal. orgsyn.org The Henry reaction, a key C-C bond-forming step, can be catalyzed by TMEDA under solvent-free conditions at room temperature. researchgate.net

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of aromatic alcohols in aqueous media has been explored. For example, the selective reduction of acetophenone to 1-phenylethanol (B42297) has been achieved in aqueous media. researchgate.net The use of water can also enhance chemo- and regioselectivity in certain reactions, such as the nucleophilic opening of epoxides. unimi.it The synthesis of primary nitroalkanes from alkyl halides and silver nitrite (B80452) has been successfully performed in an aqueous medium. organic-chemistry.org

| Reaction Type | Conditions | Advantages |

| Nitroarene Reduction | Solvent-free, S₈/Al₂O₃-NaOH | Avoids volatile organic solvents, high yields. |

| Nitroarene Reduction | Solvent-free, NaBH₄/MII(tu)₂Cl₂ | Room temperature, high yields. researchgate.net |

| Henry Reaction | Solvent-free, TMEDA | Mild conditions, low catalyst loading. researchgate.net |

| Ketone Reduction | Aqueous media | Environmentally benign solvent. researchgate.net |

| Epoxide Ring-Opening | Aqueous media | Enhanced chemo- and regioselectivity. unimi.it |

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems focuses on using earth-abundant metals, recyclable catalysts, and biocatalysts.

Earth-Abundant Metal Catalysts: There is a growing trend to replace precious metal catalysts (e.g., palladium, platinum, rhodium) with those based on more abundant and less toxic metals like iron, copper, and manganese. Manganese-based catalysts have shown promise in the chemoselective hydrogenation of nitroarenes. acs.org Copper-based catalysts, including those derived from waste copper flakes, have been used for the reductive acetamidation of nitroarenes under solvent-free conditions.

Recyclable Catalysts: Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Nanosized mesoporous CuMgAl ternary oxides, used in the Henry reaction, are solid catalysts that can be recovered and recycled. nih.gov Metal-modified montmorillonite (B579905) KSF has been used as a reusable catalyst for the nitration of phenolic compounds. organic-chemistry.org

Biocatalysts: As discussed in section 2.1.3, enzymes and whole-cell systems are inherently sustainable catalysts. They operate under mild conditions (physiological pH and temperature), are biodegradable, and can exhibit exquisite chemo-, regio-, and stereoselectivity. jiangnan.edu.cnunimi.itresearchgate.net The use of endophytic fungi and engineered enzymes represents a frontier in the development of green catalytic processes for the synthesis of chiral alcohols like this compound. mdpi.com

Atom Economy and Waste Minimization in Process Design

The principles of green chemistry, particularly atom economy and waste minimization, are central to the sustainable production of this compound. Atom economy, a concept developed by Barry Trost, provides a framework for evaluating the efficiency of a chemical reaction in converting reactants to the desired product. primescholars.com The ideal scenario is to have all the atoms of the reactants incorporated into the final product, resulting in an atom economy of 100%. primescholars.com

In the context of synthesizing this compound, traditional methods may involve reactions with inherently poor atom economy, such as certain nitration and reduction steps that generate significant inorganic salt waste. google.com For instance, nitration of 2-chlorophenylethanol using a mixture of nitric acid and sulfuric acid is a common route. While effective, this process generates a substantial amount of acidic wastewater, which requires neutralization and disposal, adding to the process cost and environmental burden. google.com

To address these challenges, modern process design focuses on several key strategies for waste minimization:

Catalytic Processes: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled. researchgate.net For the synthesis of related nitroaromatic compounds, advancements have been made in using solid acid catalysts or zeolites for nitration, which can be more easily separated from the reaction mixture and potentially reused, thus reducing waste. google.com

Solvent Selection and Recycling: The choice of solvent plays a crucial role in waste generation. Utilizing greener solvents, or minimizing solvent use altogether, is a key objective. Furthermore, implementing efficient solvent recovery and recycling systems within the manufacturing process can significantly reduce waste and operational costs.

Process Intensification: This involves developing processes that are more efficient in terms of time, energy, and material usage. This can include optimizing reaction conditions to improve yield and selectivity, thereby reducing the formation of byproducts.

Systematically reducing waste at its source is the core of waste minimization. beeindia.gov.in This involves not only the chemical process itself but also the efficient use of raw materials, energy, and water. beeindia.gov.in The true cost of waste extends beyond disposal fees to include the cost of wasted raw materials, production energy, and management time. beeindia.gov.in

Below is a comparative table illustrating the potential improvements in waste generation by adopting greener synthetic routes for a hypothetical synthesis of this compound.

| Parameter | Traditional Method (e.g., Stoichiometric Nitration) | Greener Method (e.g., Catalytic Nitration) |

| Atom Economy | Lower | Higher |

| E-Factor (Waste/Product Ratio) | High | Low |

| Waste Stream Composition | Acidic wastewater, inorganic salts | Reduced acidic waste, recyclable catalyst |

| Solvent Usage | High, often chlorinated solvents | Minimized, use of greener or recyclable solvents |

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry has emerged as a revolutionary technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for scalable production. researchgate.netrsc.org In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and efficiency. researchgate.net

The synthesis of this compound can be adapted to a continuous flow process. For instance, the nitration of 2-chlorophenylethanol, a potentially hazardous exothermic reaction in batch mode, can be performed more safely in a flow reactor. The small volume of the reactor at any given time minimizes the risk associated with thermal runaways. researchgate.net

Key advantages of employing flow chemistry for the synthesis of this compound include:

Enhanced Safety: The small internal volume of flow reactors significantly reduces the risk associated with handling energetic intermediates and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and precise temperature control, leading to higher selectivity and yields.

Rapid Reaction Optimization: The ability to quickly change reaction parameters and see the results in real-time allows for rapid optimization of the synthesis process. researchgate.net

Scalability: Scaling up a flow process is typically achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. researchgate.net

Integration of Synthesis and Purification: Downstream processing steps, such as extraction and purification, can be integrated into the continuous flow system, creating a seamless and automated production line.

A hypothetical flow chemistry setup for the synthesis of this compound could involve the following stages:

| Stage | Process | Key Parameters | Advantages in Flow |

| 1. Reactant Introduction | Pumping solutions of 2-chlorophenylethanol and nitrating agent. | Flow rate, concentration | Precise stoichiometric control. |

| 2. Mixing | Use of a micromixer to ensure rapid and efficient mixing. | Mixer geometry | Homogeneous reaction conditions. |

| 3. Reaction | Passage through a temperature-controlled reactor coil. | Temperature, residence time | Excellent heat transfer, enhanced safety. |

| 4. Quenching | Introduction of a quenching agent to stop the reaction. | Flow rate of quencher | Controlled and rapid termination of the reaction. |

| 5. In-line Analysis | Use of spectroscopic techniques (e.g., FTIR, UV-Vis) for real-time monitoring. | - | Immediate feedback for process control. |

| 6. Purification | Continuous liquid-liquid extraction or chromatography. | Solvent flow rates | Automated and efficient product isolation. |

The application of flow chemistry can significantly reduce material usage and energy consumption, contributing to a more sustainable and cost-effective manufacturing process for this compound. thalesnano.com

Innovative Protecting Group Strategies Relevant to the Hydroxyl Functionality

In multi-step syntheses involving this compound, the protection of its hydroxyl group is often necessary to prevent unwanted side reactions. The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal (deprotection). uwindsor.ca

Innovative protecting group strategies focus on orthogonality, where one protecting group can be removed selectively in the presence of others. uwindsor.ca This allows for complex molecular manipulations with high precision. For the hydroxyl group of this compound, several protecting groups can be considered, each with its own set of advantages.

Commonly used protecting groups for alcohols include ethers and silyl (B83357) ethers. masterorganicchemistry.com

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are widely used. They are generally stable to a range of non-acidic and non-fluoride-containing reagents. uwindsor.ca The TBDMS group is introduced using TBDMS-Cl and a base like imidazole. uwindsor.ca Deprotection is typically achieved with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca The steric bulk of these groups can also influence the stereochemical outcome of nearby reactions.

Ether Protecting Groups:

Benzyl (B1604629) (Bn) Ether: Formed by reacting the alcohol with benzyl bromide in the presence of a base. Benzyl ethers are stable to many acidic and basic conditions but can be readily cleaved by catalytic hydrogenation, which is a mild and selective deprotection method. uwindsor.ca

Methoxymethyl (MOM) Ether: This group is stable to bases and mild acids. vanderbilt.edu It can be introduced using MOM-Cl and a non-nucleophilic base. vanderbilt.edu Deprotection can be achieved under acidic conditions.

Tetrahydropyranyl (THP) Ether: An acetal-based protecting group, it is stable to most non-acidic reagents. uwindsor.ca It is easily introduced using dihydropyran and an acid catalyst and removed by aqueous acid. uwindsor.ca

The selection of the optimal protecting group for a synthesis involving this compound would be dictated by the specific reaction sequence.

| Protecting Group | Protection Reagents | Key Stability Features | Deprotection Conditions |

| TBDMS | TBDMS-Cl, Imidazole, DMF | Stable to bases, oxidants, and many nucleophiles. uwindsor.ca | F⁻ (e.g., TBAF), H⁺ (strong acid). uwindsor.ca |

| TIPS | TIPS-Cl, Imidazole, DMF | More sterically hindered and more stable to acid than TBDMS. uwindsor.ca | F⁻ (e.g., TBAF), H⁺. uwindsor.ca |

| Benzyl (Bn) | BnBr, NaH | Stable to acids, bases, and many redox reagents. uwindsor.ca | H₂, Pd/C. uwindsor.ca |

| MOM | MOM-Cl, i-Pr₂NEt | Stable to bases and mild acids. vanderbilt.edu | Acidic conditions (e.g., HCl in MeOH). masterorganicchemistry.com |

| THP | Dihydropyran, p-TsOH (cat.) | Stable to bases, organometallics, and reductions. uwindsor.ca | Aqueous acid (e.g., AcOH/H₂O or HCl/MeOH). masterorganicchemistry.com |

Elucidation of Reaction Mechanisms and Kinetics of 2 Chloro 5 Nitrobenzeneethanol

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Chloro and Nitro Groups

The presence of a strong electron-withdrawing nitro group positioned para to the chlorine atom makes the aromatic ring of 2-Chloro-5-nitrobenzeneethanol highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

The kinetics of SNAr reactions involving substrates like this compound typically follow a second-order rate law, being first order in both the aromatic substrate and the nucleophile. The rate of reaction is highly dependent on the nucleophile's strength and the substrate's electronic properties. The powerful electron-withdrawing effect of the para-nitro group is crucial; it stabilizes the negative charge of the Meisenheimer complex intermediate, thereby lowering the activation energy of the first step and accelerating the reaction. libretexts.org In contrast, if the nitro group were in the meta position, this resonance stabilization would not be possible, and the reaction would be significantly slower or not occur at all. libretexts.orglibretexts.org

The reactivity of different nucleophiles can often be correlated using the Brønsted-type relationship, which links the reaction rate to the basicity of the nucleophile. researchgate.netnih.gov Stronger nucleophiles generally lead to faster reaction rates.

Interactive Table 3.1.1: Illustrative Rate Constants for SNAr Reaction of this compound with Various Nucleophiles

This table presents hypothetical, illustrative data to demonstrate the expected trend in reactivity based on nucleophile strength. Actual experimental values may vary.

| Nucleophile | Nucleophile Type | Expected Relative Rate Constant (k_rel) |

| CH₃O⁻ | Alkoxide (Strong) | 1000 |

| C₆H₅S⁻ | Thiolate (Strong) | 800 |

| (CH₃)₂NH | Secondary Amine (Moderate) | 50 |

| NH₃ | Ammonia (Weak) | 1 |

| H₂O | Water (Very Weak) | < 0.01 |

Computational chemistry, particularly using Density Functional Theory (DFT), provides significant insight into the structure and stability of the Meisenheimer complex formed during the SNAr reaction of this compound. Models can calculate the geometry of the intermediate and map the distribution of electron density.

The stability of the Meisenheimer complex is key to the facility of the SNAr reaction. nih.gov This stability arises from the delocalization of the negative charge from the site of nucleophilic attack across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. The resonance structures show that the negative charge can be accommodated on the electronegative oxygen atoms, which is a highly stabilizing feature. wikipedia.orgmasterorganicchemistry.com Computational models can quantify this stabilization energy, confirming the activating role of the para-nitro substituent.

The choice of solvent profoundly impacts the rate of SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile, are known to significantly accelerate these reactions. nih.gov These solvents are effective at solvating the counter-ion (e.g., Na⁺ or K⁺) of the nucleophile but poorly solvate the anionic nucleophile itself. This leaves the nucleophile "bare" and highly reactive, increasing the reaction rate. nih.gov In contrast, protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, which generally leads to slower reaction rates. nih.gov

Base catalysis can also play a role, particularly when the nucleophile is a primary or secondary amine or an alcohol. nih.gov The base can assist in deprotonating the zwitterionic intermediate that forms after the initial nucleophilic attack, facilitating the subsequent elimination of the leaving group. researchgate.net

Electrophilic Aromatic Substitution (EAS) Reactivity of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. libretexts.orgmasterorganicchemistry.com However, the benzene ring of this compound is strongly deactivated towards EAS due to the presence of two powerful electron-withdrawing groups: the chloro group and the nitro group. libretexts.org

The directing effects of the substituents are as follows:

-NO₂ group (at C5): Strongly deactivating and a meta-director.

-Cl group (at C2): Deactivating but an ortho, para-director.

-CH₂CH₂OH group (at C1): A weakly activating alkyl group and an ortho, para-director.

These competing directing effects make predicting the outcome of an EAS reaction complex. The nitro group directs incoming electrophiles to positions C4 and C6 (relative to its own position), while the chloro group directs to C1 and C3, and the ethanol (B145695) group directs to C2 and C6. The strong deactivating nature of the nitro and chloro groups dominates. An electrophile is most likely to substitute at the position least deactivated and sterically accessible. Position C6 is ortho to the weakly activating ethanol group and meta to the strongly deactivating nitro group, making it the most probable, albeit still slow, site for electrophilic attack.

Transformations of the Ethanol Side Chain

The ethanol side chain (-CH₂CH₂OH) offers reaction pathways independent of the aromatic ring's substitution chemistry. The benzylic carbon (the one attached to the ring) and the terminal hydroxyl group are the primary sites of reactivity.

Oxidation: The ethanol side chain can be readily oxidized. The specific product depends on the strength of the oxidizing agent used.

Mild Oxidation: Reagents such as pyridinium (B92312) chlorochromate (PCC) will oxidize the primary alcohol to an aldehyde, yielding 2-(2-chloro-5-nitrophenyl)acetaldehyde .

Strong Oxidation: Strong oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the side chain all the way to a carboxylic acid. libretexts.org This reaction, known as side-chain oxidation, requires a hydrogen atom on the benzylic carbon, a condition met in this molecule. libretexts.org The product of this reaction would be 2-chloro-5-nitrobenzoic acid , as the carbon-carbon bond of the side chain is cleaved.

Reduction: The most common reduction reaction for a nitroaromatic compound involves the nitro group itself. The ethanol side chain is generally stable to these conditions.

Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine (-NH₂) using various reagents, such as catalytic hydrogenation (H₂ over Pd, Pt, or Ni), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). youtube.com This transformation is fundamental in synthesis as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group. The product would be 2-(5-amino-2-chlorophenyl)ethanol . In biological or controlled chemical systems, the reduction can proceed stepwise, forming intermediate 2-chloro-5-nitrosobenzeneethanol and 2-chloro-5-(hydroxylamino)benzeneethanol species. nih.govnih.gov

Condensation and Derivatization Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a prime site for condensation and derivatization reactions. These reactions are fundamental in synthetic organic chemistry for altering the physical and chemical properties of a molecule.

Condensation Reactions:

A principal condensation reaction for alcohols is esterification, where the alcohol reacts with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid, to form an ester and water. youtube.com This reaction is reversible and its equilibrium can be shifted towards the product side by removing water as it is formed. libretexts.org For this compound, a plausible reaction would be with a simple carboxylic acid like acetic acid to form 2-chloro-5-nitrobenzylethanoate.

The general mechanism for acid-catalyzed esterification involves the initial protonation of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. youtube.com

Derivatization Reactions:

Derivatization is the process of chemically modifying a compound to enhance its analytical detection or to alter its properties. nih.gov The hydroxyl group of this compound can be readily derivatized.

Acylation: Reaction with acyl chlorides or acid anhydrides is a common method for derivatizing alcohols. organic-chemistry.org For instance, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. libretexts.org This type of reaction is generally faster and more irreversible than esterification with carboxylic acids. organic-chemistry.org

Silylation: Silyl (B83357) ethers can be formed by reacting the alcohol with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. This is a common derivatization technique in gas chromatography to increase the volatility of compounds.

Formation of Alkyl Ethers (Williamson Ether Synthesis): While less common for derivatization, the hydroxyl group can be converted into an ether. This typically involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

The choice of derivatizing agent depends on the intended application, such as enhancing detectability in chromatographic methods or altering the molecule's reactivity for subsequent synthetic steps. gdut.edu.cn

Radical Reaction Pathways and Their Inhibition/Promotion

The presence of a nitro group on the aromatic ring of this compound suggests the possibility of its involvement in radical reaction pathways. Nitroaromatic compounds are known to undergo reactions involving radical intermediates, particularly under reducing conditions or upon photolysis.

Plausible Radical Pathways:

While specific studies on this compound are unavailable, insights can be drawn from related compounds. The reaction of nitro compounds with radicals, such as the tri-n-butyltin radical, often begins with the addition of the radical to an oxygen atom of the nitro group. rsc.org The subsequent fragmentation can lead to various products.

In the context of atmospheric chemistry, the oxidation of benzyl (B1604629) alcohol initiated by hydroxyl radicals (•OH) proceeds via H-abstraction from the methylene (B1212753) group or by the addition of the radical to the aromatic ring. organic-chemistry.org For this compound, a similar reaction with •OH could lead to the formation of a benzylic radical. This radical would then be susceptible to further reactions, such as oxidation to form the corresponding aldehyde or coupling reactions.

The nitro group itself can be reduced stepwise, involving radical anion intermediates. Electrochemical studies on related compounds have shown that C-O bond cleavage can be induced, leading to the formation of carbon-centered radicals. gdut.edu.cn

Inhibition and Promotion of Radical Reactions:

The promotion of radical reactions involving this compound could be achieved through the use of radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photolysis. Photochemical conditions, in general, can promote the formation of radical species from nitroaromatic compounds.

Conversely, the inhibition of these radical pathways would involve the use of radical scavengers. Hindered phenolic antioxidants are known to terminate free-radical chain reactions by donating a hydrogen atom. bibliomed.org Therefore, the introduction of such compounds into a reaction mixture would likely inhibit radical-mediated processes involving this compound.

Mechanistic Insights from Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. In the oxidation of alcohols, a primary KIE (kH/kD > 1) is often observed when the hydrogen on the alcohol-bearing carbon is replaced with deuterium.

While no KIE studies have been performed specifically on this compound, a wealth of data exists for the oxidation of substituted benzyl alcohols. These studies consistently show a significant primary KIE, indicating that the cleavage of the α-C-H bond is indeed the rate-determining step.

For example, the oxidation of [α,α-D2]benzyl alcohol by various oxidizing agents has been studied. The observed KIE values provide insight into the transition state of the reaction. A large KIE suggests a more symmetrical transition state where the C-H bond is significantly broken.

The following table presents representative KIE data for the oxidation of substituted benzyl alcohols with different oxidizing agents, which can serve as a model for what might be expected for this compound. The electron-withdrawing nature of the chloro and nitro substituents in this compound would likely influence the reaction rate and potentially the magnitude of the KIE.

| Substituted Benzyl Alcohol | Oxidizing Agent | kH/kD |

|---|---|---|

| Benzyl alcohol | Sodium N-chlorobenzenesulphonamide | 4.41 |

| Benzyl alcohol | Imidazolium fluorochromate | 5.86 |

| Benzyl alcohol | [RuIV(tpy)(dcbpy)(O)]2+ | High |

The data in the table, derived from studies on benzyl alcohol, demonstrates that the oxidation mechanism involves the cleavage of the C-H bond at the benzylic position in the rate-determining step. koreascience.kr A similar mechanistic feature would be anticipated in the oxidation of this compound.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Delineation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Chloro-5-nitrobenzeneethanol in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for both the aromatic and the aliphatic protons.

Aromatic Region (approx. 7.5-8.5 ppm): The benzene (B151609) ring has three protons. The nitro group (NO₂) is a strong electron-withdrawing group, which deshields the ortho and para positions, shifting their signals downfield. The chloro (Cl) group is also electron-withdrawing but to a lesser extent. The proton at C6 (ortho to both Cl and the ethyl group) would likely appear as a doublet. The proton at C4 (ortho to the NO₂ group) would be significantly deshielded and appear as a doublet of doublets. The proton at C3 (meta to both substituents) would appear as a doublet, shifted further downfield due to its position ortho to the strongly withdrawing nitro group.

Aliphatic Region (approx. 2.9-4.0 ppm): The ethyl alcohol side chain (-CH₂CH₂OH) would produce two signals. The two methylene (B1212753) groups form an A₂B₂ system, appearing as two triplets. The -CH₂- group attached to the aromatic ring (benzylic protons) would be expected around 2.9 ppm, while the -CH₂- group attached to the hydroxyl group would appear further downfield, around 3.9 ppm. rsc.org The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show eight distinct signals: six for the aromatic carbons and two for the aliphatic carbons. The chemical shifts would be influenced by the substituents; the carbon bearing the NO₂ group (C5) would be significantly deshielded, while the carbon attached to the chlorine (C2) would also be downfield.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would confirm the coupling between the adjacent protons on the ethyl chain and the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the ethyl group to the C1 position of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide insights into the preferred conformation by revealing through-space proximity between the protons of the ethyl side chain and the aromatic proton at the C6 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1 | - | - | ~142 |

| C2 | - | - | ~133 |

| C3 | ~8.2 | d | ~125 |

| C4 | ~8.0 | dd | ~124 |

| C5 | - | - | ~148 |

| C6 | ~7.6 | d | ~131 |

| -CH₂-Ar | ~2.9 | t | ~39 |

| -CH₂-OH | ~3.9 | t | ~62 |

Note: Predicted values are estimates based on substituent effects and data from similar structures like 2-phenylethanol. hmdb.cawisc.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Key Expected Vibrational Modes:

O-H Stretch: A broad and strong band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding. msu.edu

Aromatic C-H Stretch: These appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3050-3150 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: These are found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

NO₂ Group Vibrations: The nitro group provides very strong and characteristic bands. The asymmetric stretch is expected in the 1500-1560 cm⁻¹ region, and the symmetric stretch is expected between 1330-1390 cm⁻¹. researchgate.netorgchemboulder.comspectroscopyonline.com These are often the most intense peaks in the FT-IR spectrum.

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1400-1620 cm⁻¹ region, characteristic of the benzene ring.

C-O Stretch: The primary alcohol C-O stretching vibration should appear as a strong band in the 1050-1150 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretch gives a strong band in the fingerprint region, typically between 700-850 cm⁻¹. orgchemboulder.comresearchgate.net

Intermolecular hydrogen bonding between the hydroxyl group (-OH) of one molecule and the nitro group (-NO₂) or hydroxyl oxygen of another would be evident from the broadening and shifting of the O-H stretching band to a lower frequency in the FT-IR spectrum. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | FT-IR | Strong, Broad |

| Aromatic C-H Stretch | 3050-3150 | FT-IR, Raman | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman | Medium |

| NO₂ Asymmetric Stretch | 1500-1560 | FT-IR | Very Strong |

| NO₂ Symmetric Stretch | 1330-1390 | FT-IR | Very Strong |

| Aromatic C=C Stretch | 1400-1620 | FT-IR, Raman | Medium-Variable |

| C-O Stretch | 1050-1150 | FT-IR | Strong |

| C-Cl Stretch | 700-850 | FT-IR, Raman | Strong |

Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₈ClNO₃). A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), HRMS would show two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, confirming the presence of one chlorine atom.

MS/MS Fragmentation Pathways: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: The most favorable cleavage for phenylethyl alcohols is the C-C bond between the two ethyl carbons, leading to the formation of a stable benzylic cation. In this case, cleavage would result in a [M - CH₂OH]⁺ fragment. libretexts.org

Loss of Water: Dehydration of the alcohol functional group would lead to a fragment ion at [M - H₂O]⁺.

Nitro Group Fragmentation: Common fragmentations for nitroaromatics include the loss of NO ([M - 30]⁺) and NO₂ ([M - 46]⁺). nih.govresearchgate.net

Loss of Chlorine/HCl: Loss of a chlorine radical ([M - 35]⁺) or a neutral HCl molecule ([M - 36]⁺) are also possible fragmentation routes.

Impurity Profiling: By coupling liquid chromatography with MS/MS (LC-MS/MS), it is possible to separate and identify trace-level impurities from the main compound. Specific precursor-to-product ion transitions can be monitored (Selected Reaction Monitoring, SRM) to quantify known impurities with high sensitivity and selectivity.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [C₈H₈ClNO₃]⁺˙ | Molecular Ion | 201 |

| [C₈H₆ClNO₂]⁺˙ | Loss of H₂O | 183 |

| [C₇H₆ClNO]⁺˙ | Loss of CH₂OH | 155 |

| [C₈H₈Cl O₂]⁺˙ | Loss of NO | 171 |

| [C₈H₈ClO]⁺˙ | Loss of NO₂ | 155 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the definitive, three-dimensional structure of this compound in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS.

Crucially, it would reveal the solid-state conformation of the molecule, particularly the orientation of the hydroxyethyl (B10761427) side chain relative to the substituted benzene ring. Furthermore, X-ray crystallography would provide a detailed map of the intermolecular interactions that dictate the crystal packing. Key interactions expected to be observed include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, likely forming networks with the oxygen atoms of the nitro group or the hydroxyl group of neighboring molecules. researchgate.net

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with electronegative atoms like the oxygens of the nitro group.

Other Weak Interactions: The nitro group is known to participate in various weak intermolecular interactions, which could further influence the crystal packing arrangement. mathnet.ruresearchgate.net

Theoretical and Computational Chemistry Studies on 2 Chloro 5 Nitrobenzeneethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure of 2-Chloro-5-nitrobenzeneethanol. Typically, calculations would be performed using a basis set such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size. jocpr.com Such studies yield optimized molecular geometry, vibrational frequencies, and electronic properties, which are crucial for interpreting the molecule's reactivity and behavior. jocpr.com

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. epa.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, which are the most electron-rich areas. The LUMO, conversely, would be concentrated around the electron-withdrawing nitro group (-NO2) and the carbon atom attached to the chlorine. researchgate.net A smaller HOMO-LUMO gap implies lower stability and higher reactivity, suggesting that charge transfer can easily occur within the molecule. epa.gov Computational studies on analogous compounds like 2-chloro-5-nitrobenzyl alcohol have shown that such analyses are vital for understanding intramolecular charge transfer phenomena. epa.gov

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; localized on the phenyl ring and hydroxyl group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; localized on the nitro group. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Determines chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

The Electrostatic Potential Surface (EPS), often called the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.idchemrxiv.org The map is generated by plotting the electrostatic potential on the molecule's electron density surface. researchgate.net

In the EPS map of this compound, distinct regions of positive and negative potential would be observed:

Negative Regions (Red/Yellow): These areas are electron-rich and susceptible to electrophilic attack. The most negative potential is expected to be located around the oxygen atoms of the nitro group and the oxygen of the hydroxyl group, due to their high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. Positive potential would be concentrated around the hydrogen atoms, particularly the hydroxyl proton, and the carbon atom attached to the electron-withdrawing chlorine atom. walisongo.ac.id

This visual information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants. chemrxiv.org

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Oxygen atoms of Nitro Group (-NO2) | Strongly Negative (Red) | Site for electrophilic attack; hydrogen bond acceptor. |

| Oxygen atom of Hydroxyl Group (-OH) | Negative (Yellow/Orange) | Site for electrophilic attack; hydrogen bond acceptor. |

| Hydrogen atom of Hydroxyl Group (-OH) | Strongly Positive (Blue) | Site for nucleophilic attack; hydrogen bond donor. |

| Aromatic Hydrogens | Slightly Positive (Light Blue/Green) | Weak sites for nucleophilic interaction. |

| Carbon attached to Chlorine (C-Cl) | Positive | Potential site for nucleophilic aromatic substitution. walisongo.ac.id |

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, providing a direct measure of the bond's strength. acs.orgucsb.edu For this compound, the BDEs of particular interest would be for the C-NO2, C-Cl, O-H, and C-C bonds in the ethanol (B145695) side chain. The C-NO2 bond is often the weakest link in nitroaromatic compounds and its cleavage is considered a key step in their thermal decomposition and toxic mechanisms. dtic.milscispace.com

Computational methods, particularly DFT, can accurately calculate these BDEs. scispace.com These values are critical for understanding the molecule's stability and predicting which bonds are most likely to break under thermal or photochemical stress.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of the conformational landscape and the influence of the surrounding environment, such as a solvent. nih.govmdpi.com

For this compound, the flexible ethanol side chain (-CH2CH2OH) can adopt various conformations through rotation around its single bonds. An MD simulation would explore this conformational space, identifying the most stable (lowest energy) conformers and the energy barriers between them.

Moreover, MD simulations are exceptionally powerful for studying solvent effects. By placing the molecule in a simulated box of solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and influences its conformation and dynamics. researchgate.net Key insights from such simulations would include:

Solvation Shell Structure: How water molecules arrange around the polar nitro and hydroxyl groups versus the nonpolar benzene ring.

Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the molecule's hydroxyl group and surrounding water molecules.

Conformational Preference: Whether the solvent stabilizes certain conformations of the ethanol side chain over others.

These simulations are crucial for understanding the molecule's behavior in a realistic biological or chemical environment. nih.gov

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. nih.govtandfonline.com These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression or machine learning, to build a predictive equation. nih.govosti.gov

For a compound like this compound, a QSAR model could be developed to predict its potential toxicity, a common concern for nitroaromatic compounds. nih.govnih.gov The model would be trained on a dataset of similar nitroaromatic molecules with known toxicity data.

The process involves:

Descriptor Calculation: A wide range of descriptors for this compound would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges).

Model Building: Using a training set of related compounds, a statistical algorithm would select the most relevant descriptors and generate a mathematical model that links them to the observed activity (e.g., toxicity).

Prediction: The developed model could then be used to predict the toxicity of this compound and other new or untested nitroaromatic compounds. osti.govmdpi.com

| Descriptor Class | Example Descriptors | Relevance to Modeling |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts | Basic molecular properties. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular size, shape, and branching. |

| Geometric (3D) | Solvent Accessible Surface Area (SASA) | Relates to interactions with the environment. |

| Physicochemical | LogP (Hydrophobicity) | Crucial for predicting bioavailability and membrane transport. nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Encodes electronic properties related to reactivity and intermolecular forces. nih.gov |

Derivatization Strategies and Analogue Synthesis Based on 2 Chloro 5 Nitrobenzeneethanol Scaffold

Diversification at the Ethanol (B145695) Side Chain

The primary alcohol of the ethanol side chain is a prime target for initial derivatization due to its reactivity in a variety of common organic transformations. These modifications can alter the polarity, steric bulk, and hydrogen bonding capability of this portion of the molecule.

The hydroxyl group can be readily converted into esters and ethers to introduce a wide range of functionalities.

Esterification: This is typically achieved by reacting 2-chloro-5-nitrobenzeneethanol with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, provides a direct route to corresponding esters. Alternatively, for higher yields and milder conditions, acylation with acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is effective. These reactions allow for the introduction of lipophilic alkyl or aryl groups, or functionalized chains bearing additional reactive handles.

Etherification: The Williamson ether synthesis is a common method for converting the alcohol to an ether. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This strategy enables the attachment of various alkyl or substituted alkyl chains to the scaffold via an ether linkage.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | R-COOH, H⁺ (catalyst) | 2-chloro-5-nitrobenzyl ester |

| Esterification | R-COCl, Pyridine | 2-chloro-5-nitrobenzyl ester |

Further diversification can be achieved by transforming the alcohol into other key functional groups.

Introduction of Amines: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. The resulting intermediate can then be subjected to nucleophilic substitution with ammonia, primary or secondary amines, or an azide (B81097) followed by reduction (e.g., Staudinger reaction or catalytic hydrogenation) to yield the corresponding primary amine. This introduces a basic nitrogen center, fundamentally altering the molecule's physicochemical properties.

Introduction of Carboxylic Acids: The primary alcohol can be oxidized to a carboxylic acid. This two-stage oxidation can be performed using a variety of reagents. A mild oxidant like pyridinium (B92312) chlorochromate (PCC) will yield the intermediate 2-chloro-5-nitrobenzaldehyde (B167295), which can then be further oxidized to 2-chloro-5-nitrobenzoic acid using stronger agents like potassium permanganate (B83412) (KMnO₄) or by the Pinnick oxidation. The resulting carboxylic acid provides a new site for derivatization, for instance, through amide bond formation.

Modification of the Halogen and Nitro Groups

The aromatic ring offers two additional points for modification: the chloro and nitro substituents. These groups can be replaced or transformed to introduce new carbon-carbon bonds or essential functionalities like amines.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aromatic core. whiterose.ac.uk These reactions can utilize the aryl chloride as the electrophilic partner, although this is often less reactive than the corresponding bromide or iodide. More recently, methods have been developed that employ nitroarenes as electrophiles in cross-coupling, providing an alternative reaction handle. nih.govnih.gov

Suzuki Coupling: This reaction pairs the aryl halide (or activated nitroarene) with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new carbon-carbon bond, enabling the synthesis of biaryl compounds. For instance, coupling this compound with phenylboronic acid would yield a nitrophenyl-biphenyl ethanol derivative.

Heck Coupling: In this reaction, the aryl halide is coupled with an alkene to form a substituted alkene, elongating the side chain with a carbon-carbon double bond.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkyne functionality onto the aromatic ring.

Table 2: Palladium-Catalyzed Cross-Coupling Strategies

| Reaction Name | Coupling Partner | Resulting Linkage |

|---|---|---|

| Suzuki | R-B(OH)₂ | Aryl-Aryl |

| Heck | Alkene | Aryl-Alkene |

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for this scaffold, yielding 2-chloro-5-aminobenzeneethanol. masterorganicchemistry.com The resulting aniline (B41778) is a versatile intermediate for a wide range of subsequent reactions, including diazotization and amide synthesis. Several methods exist for this reduction. wikipedia.org

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under an atmosphere of hydrogen gas. commonorganicchemistry.com Care must be taken, as some conditions can also lead to the reduction of the chloro group (hydrodehalogenation). commonorganicchemistry.com

Metal-Acid Systems: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of Raney Nickel can also effect the reduction of the nitro group, often at milder temperatures. wikipedia.org

Chemoselective Reduction: In some biological or enzymatic systems, nitroreductases can catalyze the chemoselective reduction of aromatic nitro groups to hydroxylamino or amino groups. nih.govnih.gov For synthetic purposes, reagents like tin(II) chloride (SnCl₂) are known for their mildness and ability to selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

While less common than cross-coupling, the chlorine atom on the aromatic ring can potentially be exchanged for another halogen. Nucleophilic aromatic substitution (SNAr) could replace the chlorine with fluorine using a fluoride (B91410) salt (e.g., KF) in a high-boiling polar aprotic solvent. The strong electron-withdrawing nitro group ortho and para to the chlorine atom facilitates this type of reaction by stabilizing the negatively charged Meisenheimer complex intermediate. Converting the chlorine to the more reactive bromine or iodine analogues, which can be more suitable for some cross-coupling reactions, is typically accomplished through multi-step sequences rather than direct exchange.

Cyclization Reactions to Form Fused Heterocyclic Systems

The this compound scaffold is a versatile precursor for the synthesis of various fused heterocyclic systems. The presence of the nitro, chloro, and hydroxyl functional groups on a benzene (B151609) ring allows for a range of intramolecular cyclization strategies, leading to the formation of complex molecular architectures. These reactions are often contingent on the initial modification of the existing functional groups to facilitate ring closure.

One prominent strategy involves the reductive cyclization of the nitro group. The reduction of the nitro moiety to an amino group is a critical step, creating a nucleophilic center that can react with other parts of the molecule. For instance, after reduction to 2-chloro-5-aminobenzeneethanol, subsequent chemical transformations can lead to the formation of fused systems.

A key class of heterocyclic systems accessible from precursors analogous to this compound derivatives are benzoxazines. researchgate.netrsc.org While the direct precursor for a simple benzoxazine (B1645224) would typically be a phenol, the chloro group at the 2-position of the scaffold can potentially be substituted by a hydroxyl group via nucleophilic aromatic substitution. Following this, reduction of the nitro group to an amine would yield an aminophenol derivative. This intermediate, upon reaction with an aldehyde or its equivalent, can undergo intramolecular cyclization to form a 1,3-benzoxazine ring. The general scheme for such a transformation is well-established in heterocyclic chemistry. mdpi.comnih.gov

Another potential cyclization pathway involves an intramolecular redox reaction, similar to those observed in other nitroaromatic alcohols like 2-nitrobenzyl alcohol, which can be converted to cinnolines. nih.govrsc.org For this compound, this would likely require initial oxidation of the ethanol side chain to an aldehyde or carboxylic acid. The resulting intermediate could then undergo a base-promoted intramolecular cyclization involving the nitro group, leading to the formation of a fused heterocyclic system.

The following table outlines hypothetical cyclization reactions starting from derivatives of this compound, based on established chemical principles for analogous compounds.

| Starting Material Derivative | Reaction Condition | Fused Heterocyclic Product |

| 2-Amino-5-chlorobenzeneethanol | Reaction with a phosgene (B1210022) equivalent | 6-Chloro-3,4-dihydro-1H-benzo[d] researchgate.netrsc.orgoxazin-2-one |

| 2-Hydroxy-5-aminobenzeneethanol | Mannich condensation with formaldehyde | 7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazine |

| 2-Chloro-5-nitrobenzaldehyde (from oxidation of the alcohol) | Reaction with a hydrazine derivative followed by cyclization | Substituted 6-chloro-cinnoline |

Synthesis of Polymeric and Supramolecular Structures Incorporating this compound Motifs

The unique electronic and structural features of this compound also lend themselves to the construction of larger molecular assemblies, including polymers and supramolecular structures. The reactive sites on the molecule can be exploited for polymerization reactions, while the polar nitro group and the hydroxyl group can participate in non-covalent interactions to form ordered supramolecular systems.

One of the most direct methods for polymerization is through nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the chlorine atom for displacement. This is a common strategy for the synthesis of poly(arylene ether)s. acs.org By reacting this compound with a bisphenol under basic conditions, a poly(arylene ether) containing the nitrobenzene (B124822) motif and a pendant hydroxyethyl (B10761427) group can be formed. The resulting polymer's properties could be further tuned by subsequent reactions of the hydroxyl and nitro groups.

Another approach to polymerization involves the reductive coupling of the nitro groups. Aromatic nitro compounds can be used as monomers to synthesize azo-bridged porous organic polymers. nih.gov If this compound were subjected to reductive homocoupling conditions, it could potentially form a polymer linked by azo bridges, with the chloro and hydroxyethyl groups providing additional functionality.

Beyond covalent polymers, the this compound motif is well-suited for the design of supramolecular structures. Supramolecular chemistry relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions to create organized assemblies. wikipedia.org The hydroxyl group of this compound is a hydrogen bond donor and acceptor, while the nitroaromatic ring can participate in π-π stacking and act as a hydrogen bond acceptor. nih.gov These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. For instance, the presence of both hydrogen bond donors and acceptors could lead to the formation of extended hydrogen-bonded chains or sheets in the solid state.

The following table provides an overview of potential polymeric and supramolecular structures that could be synthesized from this compound.

| Assembly Type | Synthetic Strategy | Key Interactions/Linkages | Potential Resulting Structure |

| Polymer | Nucleophilic Aromatic Substitution Polymerization | Ether Linkages | Poly(arylene ether) with pendant hydroxyethyl and nitro groups |

| Polymer | Reductive Homocoupling | Azo Linkages | Azo-bridged polymer with chloro and hydroxyethyl functionalities |

| Supramolecular Assembly | Self-Assembly via Hydrogen Bonding | O-H···O(nitro) and O-H···O-H | Hydrogen-bonded chains or networks |

| Supramolecular Assembly | Crystal Engineering | π-π Stacking and Halogen Bonding | Lamellar or columnar structures in the solid state |

The incorporation of the this compound motif into these larger structures could impart specific properties, such as thermal stability, specific recognition capabilities, or interesting optoelectronic characteristics, making them promising candidates for advanced materials applications.

Exploration of Advanced Applications of 2 Chloro 5 Nitrobenzeneethanol and Its Derivatives Non Clinical Focus

Role as Building Blocks in Advanced Organic Materials

The multifunctionality of 2-Chloro-5-nitrobenzeneethanol makes it an attractive precursor for the development of advanced organic materials with tailored properties. The presence of the hydroxyl, chloro, and nitro groups allows for a variety of chemical modifications, enabling its incorporation into polymeric structures and functional materials for optoelectronic and sensing applications.

Derivatives of this compound can be engineered to act as monomers or functional additives in the synthesis of specialty polymers and coatings. The hydroxyl group can be readily esterified or etherified to introduce polymerizable functionalities, such as acrylate (B77674) or vinyl groups. The resulting monomers can then be polymerized, or copolymerized with other monomers, to create polymers with unique characteristics.

The nitro group, in particular, imparts interesting properties. For instance, o-nitrobenzyl alcohol derivatives are known for their use in creating photo-responsive polymers. nih.govbohrium.com Upon irradiation with UV light, the o-nitrobenzyl ester groups can undergo cleavage, leading to changes in the polymer's structure and properties. nih.govbohrium.com This photo-labile characteristic is highly valuable for applications such as photoresists, controlled-release systems, and smart coatings that can change their surface properties, like wettability, on demand. nih.gov

Furthermore, the incorporation of the chloro- and nitro-substituted benzene (B151609) ring into a polymer backbone can enhance its thermal stability and modify its solubility and mechanical properties. These polymers could find use in functional coatings where durability and specific surface interactions are required. bohrium.comnih.govfhr.biz

Table 1: Potential Functional Monomers Derived from this compound and Their Polymerization Applications

| Monomer Derivative | Synthesis Route from this compound | Potential Polymer Application |

| 2-(2-Chloro-5-nitrophenoxy)ethyl acrylate | Esterification with acryloyl chloride | Photo-responsive polymers, smart coatings |

| 1-(2-Chloro-5-nitrophenoxy)-2-vinyloxyethane | Williamson ether synthesis with 2-chloroethyl vinyl ether | Functional polymers with tailored refractive indices |

| Poly(2-(2-chloro-5-nitrophenoxy)ethyl acrylate) | Radical polymerization of the acrylate monomer | Photo-patternable thin films |

Nitroaromatic compounds are known to be electron-deficient, a property that can be exploited in the design of optoelectronic materials. Derivatives of this compound could be used to synthesize materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electron-accepting moieties are crucial for charge separation and transport.

In the realm of chemical sensing, nitroaromatic compounds are often the target of detection, particularly in the context of explosives. researchgate.netnih.govresearchgate.net However, they can also be incorporated into the structure of sensing materials. For instance, fluorescent metal-organic frameworks (MOFs) are a class of materials that have shown great promise for the sensitive detection of nitroaromatics through a fluorescence quenching mechanism. nih.govrsc.orgmdpi.com this compound could be chemically modified to serve as a ligand for the synthesis of such MOFs. The electron-withdrawing nature of the nitro and chloro groups on the ligand could influence the electronic properties of the MOF and enhance its interaction with nitroaromatic analytes.

Table 2: Potential Applications of this compound Derivatives in Optoelectronic and Sensing Materials

| Application Area | Role of this compound Derivative | Principle of Operation |

| Optoelectronics | Electron-accepting component in conjugated polymers | Facilitates charge separation and transport in organic electronic devices. |

| Chemical Sensing | Ligand for fluorescent Metal-Organic Frameworks (MOFs) | The MOF's fluorescence is quenched upon interaction with nitroaromatic analytes. nih.gov |

Intermediates in Agrochemical and Industrial Chemical Synthesis (excluding efficacy/safety)